
(2-Aminophenyl)(2,3,4-trimethoxyphenyl)methanone
説明
“(2-Aminophenyl)(2,3,4-trimethoxyphenyl)methanone” is a compound that contains the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The molecular formula of “this compound” is C16H17NO4 . The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .科学的研究の応用
Bromination and O-Demethylation
(3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, a compound related to (2-Aminophenyl)(2,3,4-trimethoxyphenyl)methanone, has been studied for its bromination reactions. The research led to the isolation of nine new bromophenol derivatives obtained through selective O-demethylation during bromination. These derivatives and their formation processes were analyzed in detail (Çetinkaya et al., 2011).
Synthesis and Antioxidant Properties
Another study synthesized (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives. The in vitro antioxidant activities of these compounds were determined, showing that they had effective antioxidant power. One of the phenols synthesized was identified as a potent antioxidant and radical scavenger, suggesting potential application in fields requiring antioxidant properties (Çetinkaya et al., 2012).
Anticancer Potential
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a phenstatin family member, showed potent cytotoxicity in tumor cell lines and induced cell cycle arrest and apoptosis in cancer cells. This compound interferes with tubulin polymerization, suggesting its potential as an anticancer therapeutic agent (Magalhães et al., 2013).
Xanthone Synthesis
The synthesis of xanthones and related products from derivatives of this compound was explored. The reaction of these compounds with ceric ammonium nitrate resulted in the formation of xanthones, a class of compounds with various applications in pharmacology and organic chemistry (Johnson et al., 2010).
Antimitotic and Vascular Disrupting Properties
Studies on 2-Hydroxy-3,4,5-trimethoxybenzophenones, related to this compound, revealed their antiproliferative activity and potential as vascular-disrupting agents. These compounds showed significant activity against specific cancer cells and displayed tubulin affinity, suggesting their use in cancer therapy (Chang et al., 2014).
Synthesis and Docking Studies
Novel compounds synthesized from derivatives of this compound underwent structural optimization and theoretical vibrational spectra interpretation. These studies contribute to understanding the antibacterial activity of the compound, highlighting its potential in developing new antibacterial agents (Shahana & Yardily, 2020).
Anti-Inflammatory Activity
A series of 4-aminobenzophenones, as a new compound class with high anti-inflammatory activity, were synthesized and optimized, showing potent inhibition of proinflammatory cytokines. These findings suggest potential applications in anti-inflammatory therapies (Ottosen et al., 2003).
Antitumor Activity and Pharmacokinetics
The compound I-387, a novel indole derivative of this compound, demonstrated antitumor activity in various preclinical models. Pharmacokinetic studies of I-387 in mice provided foundational information for further structural modification for cancer treatment (Ahn et al., 2011).
特性
IUPAC Name |
(2-aminophenyl)-(2,3,4-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-9-8-11(15(20-2)16(13)21-3)14(18)10-6-4-5-7-12(10)17/h4-9H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEGWZVIRMRJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



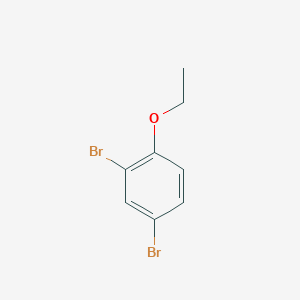
![tert-butyl 4-[3-(acetylamino)phenyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B3264160.png)
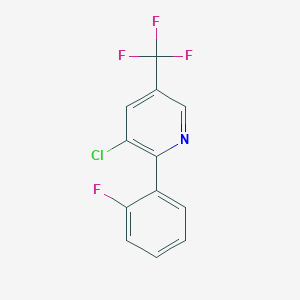

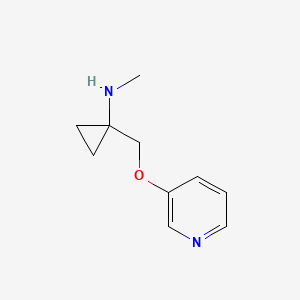
![[1-(Dimethylamino)cyclopropyl]methanol](/img/structure/B3264185.png)

![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B3264209.png)

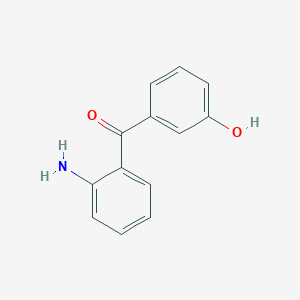
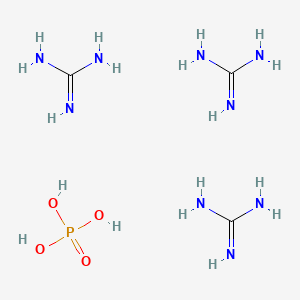

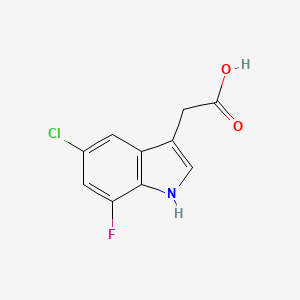
![N-(3-hydroxyphenyl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3264252.png)